molecular formula C27H37FO6 B187417 Betamethasone 17-Propionate 21-Ethoxide CAS No. 123013-29-6

Betamethasone 17-Propionate 21-Ethoxide

Cat. No.: B187417
CAS No.: 123013-29-6
M. Wt: 476.6 g/mol
InChI Key: FEZHAIGGCZLVGJ-SUYDQAKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone 17-Propionate 21-Ethoxide is a synthetic corticosteroid with potent anti-inflammatory properties. It is structurally related to other corticosteroids and is used in various medical applications due to its efficacy in reducing inflammation and modulating immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone 17-Propionate 21-Ethoxide involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include:

    Fluorination: Introduction of the fluorine atom at the 9-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Hydroxylation: Introduction of the hydroxyl group at the 11-position using a hydroxylating agent like osmium tetroxide.

    Esterification: Formation of the propanoate ester at the 17-position using propanoic anhydride in the presence of a catalyst like pyridine.

    Ethoxylation: Introduction of the ethoxy group at the 21-position using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch reactors: For controlled reaction conditions and scalability.

    Purification steps: Such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Betamethasone 17-Propionate 21-Ethoxide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction of the ketone groups to alcohols.

    Substitution: Halogenation or alkylation at specific positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Betamethasone 17-Propionate 21-Ethoxide is used in various scientific research applications, including:

    Chemistry: As a model compound for studying steroidal synthesis and reactions.

    Biology: Investigating its effects on cellular processes and gene expression.

    Medicine: Used in the development of anti-inflammatory drugs and treatments for autoimmune diseases.

    Industry: Employed in the formulation of topical creams and ointments for its anti-inflammatory properties.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then interacts with glucocorticoid response elements in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses. The molecular targets include cytokines, chemokines, and adhesion molecules, which are downregulated to reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A commonly used corticosteroid with a slightly different structure and potency.

    Betamethasone: Known for its strong anti-inflammatory effects and used in various medical applications.

Uniqueness

Betamethasone 17-Propionate 21-Ethoxide is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacokinetic properties, making it a valuable compound in therapeutic applications.

Properties

CAS No.

123013-29-6

Molecular Formula

C27H37FO6

Molecular Weight

476.6 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-ethoxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C27H37FO6/c1-6-23(32)34-27(22(31)15-33-7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-24(17,4)26(19,28)21(30)14-25(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1

InChI Key

FEZHAIGGCZLVGJ-SUYDQAKGSA-N

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COCC

SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC

Origin of Product

United States

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